Methyl 5-(methylsulfonyl)nicotinate
Overview
Description
Methyl 5-(methylsulfonyl)nicotinate is a chemical compound with the molecular formula C8H9NO4S . It has an average mass of 215.226 Da and a monoisotopic mass of 215.025223 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom . The InChI code for this compound is 1S/C8H9NO4S/c1-13-8(10)6-3-7(5-9-4-6)14(2,11)12/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 215.23 .Scientific Research Applications
Synthesis and Antibacterial Properties
A study by Ekström, Ovesson, and Pring (1975) explored the synthesis and antibacterial properties of methylsulfinyl and methylsulfonyl analogs of nitrofurans, which are structurally related to "Methyl 5-(methylsulfonyl)nicotinate". These compounds showed antibacterial activity against gram-negative and gram-positive organisms, although they were less active than their 5-nitrofuran counterparts. This suggests potential applications in developing new antibacterial agents (B. Ekström, M. Ovesson, & B. Pring, 1975).
Antinociceptive Activity
Erharuyi, Igbe, Falodun, Enadeghe, and Igbinedion (2015) synthesized methyl nicotinate and evaluated its antinociceptive (pain-relieving) activity. Methyl nicotinate showed effective peripheral and central antinociceptive activity in mice, indicating potential applications in pain management (O. Erharuyi, I. Igbe, A. Falodun, Rosemary Enadeghe, & Osamede Igbinedion, 2015).
Preparation and Isotopic Labeling
Clark (1976) reported on the preparation of nicotinic-5-2H acid from 5-bromonicotinic acid, involving palladium-catalyzed deuterolysis of methyl 5-bromonicotinate. This process resulted in deuterium-labeled nicotinic acid, useful for research purposes, especially in tracer studies and isotopic labeling experiments (B. Clark, 1976).
Percutaneous Penetration and Skin Sensitivity
Issachar, Gall, Borrel, and Poelman (1998) investigated the cutaneous penetration of methyl nicotinate in individuals with sensitive skin using laser Doppler imaging. The study found significant differences in the penetration and induced vasodilation between individuals with sensitive skin and those with normal skin, suggesting the role of methyl nicotinate in dermatological studies and its potential application in assessing skin barrier function and sensitivity (N. Issachar, Y. Gall, M. Borrel, & M. Poelman, 1998).
Safety and Hazards
Methyl 5-(methylsulfonyl)nicotinate is classified under GHS07 for safety. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Methyl 5-(methylsulfonyl)nicotinate is a derivative of nicotinate, also known as niacin or vitamin B3 Methyl nicotinate is known to act as a peripheral vasodilator enhancing local blood flow at the site of application .
Mode of Action
It is thought that methyl nicotinate promotes the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . Given the structural similarity, this compound might have a similar mode of action.
Biochemical Pathways
Pyridones, the oxidation products of nicotinamide and its methylated form, are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . As a derivative of nicotinate, this compound might be involved in similar biochemical pathways.
Pharmacokinetics
It is known that following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries, which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
Methyl nicotinate is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain .
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature could be a factor influencing its stability.
Biochemical Analysis
Biochemical Properties
It is known that nicotinate derivatives, such as Methyl 5-(methylsulfonyl)nicotinate, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that nicotinate derivatives can influence cell function They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
methyl 5-methylsulfonylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-13-8(10)6-3-7(5-9-4-6)14(2,11)12/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKQGUVWZYKJBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN=C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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